2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
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Overview
Description
2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound that features a piperidine ring fused with an oxadiazole ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine typically involves the reaction of piperidine derivatives with oxadiazole precursors. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This reaction proceeds at ambient temperature and yields the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction of the oxadiazole ring can lead to the formation of amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxadiazole N-oxides.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, leading to antimicrobial effects . The piperidine ring can also interact with neurotransmitter receptors, contributing to its analgesic and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole derivative with similar structural properties but different biological activities.
1,3,4-Oxadiazole: Shares the oxadiazole ring but differs in the position of nitrogen atoms, leading to different reactivity and applications.
Piperidine Derivatives: Compounds such as piperine and evodiamine, which also contain the piperidine ring and exhibit various pharmacological activities.
Uniqueness
2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is unique due to the combination of the oxadiazole and piperidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H17N3O2 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(oxolan-2-yl)-5-piperidin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H17N3O2/c1-2-6-12-8(4-1)10-13-14-11(16-10)9-5-3-7-15-9/h8-9,12H,1-7H2 |
InChI Key |
GVFMFDQGJIRVRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NN=C(O2)C3CCCO3 |
Origin of Product |
United States |
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